2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) is a chemical compound with a unique structure that includes a seven-membered azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic route can vary, but it generally includes steps such as amination, cyclization, and methylation. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the azepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the azepine ring.
Wissenschaftliche Forschungsanwendungen
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-ethyl-,(3R)-(9CI)
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-propyl-,(3R)-(9CI)
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-butyl-,(3R)-(9CI)
Uniqueness
Compared to similar compounds, 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H14N2 |
---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(3R)-3-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C7H14N2/c1-6-3-2-4-7(8)9-5-6/h6H,2-5H2,1H3,(H2,8,9)/t6-/m1/s1 |
InChI-Schlüssel |
LMQWSKBESDEHJC-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1CCCC(=NC1)N |
Kanonische SMILES |
CC1CCCC(=NC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.